molecular formula C19H30N2O4S B5624395 3-((3R*,4S*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-morpholin-4-ylpiperidin-3-yl)propan-1-ol

3-((3R*,4S*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-morpholin-4-ylpiperidin-3-yl)propan-1-ol

Cat. No. B5624395
M. Wt: 382.5 g/mol
InChI Key: SYMOWWYTCJDPRP-WBVHZDCISA-N
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Description

Synthesis Analysis

Synthesis of complex molecules like "3-((3R*,4S*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-morpholin-4-ylpiperidin-3-yl)propan-1-ol" often involves multi-step reactions, including the formation of key intermediates such as furan and morpholine derivatives. For instance, the synthesis of related compounds involves the aminomethylation of ketones with morpholine and formaldehyde, indicating potential pathways for constructing similar molecular frameworks (Kotan & Yüksek, 2016).

Molecular Structure Analysis

The molecular structure of such a compound is expected to exhibit significant complexity due to the presence of multiple heterocyclic rings and substituents. DFT studies and X-ray diffraction analysis are common methods used to elucidate the structure and conformational preferences of such molecules. For example, similar furan and morpholine-containing compounds have been structurally characterized, providing insights into their 3D conformation and electronic properties (Sun et al., 2021).

Chemical Reactions and Properties

Compounds with morpholine and furan rings are known to participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and ring-opening reactions. The reactivity is often influenced by the electron-donating or withdrawing nature of the substituents attached to these rings. Research on similar compounds reveals a range of reactions, such as the base-mediated synthesis involving domino coupling and intramolecular annulations to form furan derivatives (Yang et al., 2014).

properties

IUPAC Name

[(3R,4S)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4S/c1-26-14-16-4-5-18(25-16)19(23)21-7-6-17(15(13-21)3-2-10-22)20-8-11-24-12-9-20/h4-5,15,17,22H,2-3,6-14H2,1H3/t15-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMOWWYTCJDPRP-WBVHZDCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=C(O1)C(=O)N2CCC(C(C2)CCCO)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC1=CC=C(O1)C(=O)N2CC[C@@H]([C@@H](C2)CCCO)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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